molecular formula C8H14O2 B1336884 tert-Butyl crotonate CAS No. 3246-27-3

tert-Butyl crotonate

Cat. No. B1336884
CAS RN: 3246-27-3
M. Wt: 142.2 g/mol
InChI Key: QHSPZGZEUDEIQM-AATRIKPKSA-N
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Description

Tert-Butyl crotonate, also known as tert-Butyl (E)-2-butenoate, is an organic compound with the molecular formula C8H14O2 . It has a molecular weight of 142.20 . It is a liquid form compound .


Molecular Structure Analysis

The molecular structure of tert-Butyl crotonate consists of a crotonate (but-2-enoate) group attached to a tert-butyl group . The SMILES string representation of the molecule is C\\C=C\\C(=O)OC(C)(C)C .


Physical And Chemical Properties Analysis

Tert-Butyl crotonate is a liquid at room temperature . It has a refractive index of 1.425 and a specific gravity of 0.89 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis and Characterization of Polymers

tert-Butyl crotonate is used in the synthesis of polymers with enhanced thermal stability. For example, in the study of Matsumoto et al. (1991), polymers bearing tert-butyl groups were created through anionic polymerization. These polymers displayed excellent thermal stability, making them suitable for applications requiring resistance to heat and decomposition (Matsumoto, Horie, & Otsu, 1991).

2. Highly Stereoregular Polymerization

Ute et al. (1996) reported the highly stereoregular polymerization of tert-butyl crotonate. This process, involving specific catalysts, led to the formation of polymers with high stereoregularity. Such polymers have potential applications in materials science, where precise molecular configuration is critical (Ute, Asada, & Hatada, 1996).

3. Degradation Studies

The degradation behavior of poly(tert-butyl crotonate) under various conditions like γ-irradiation has been studied. O′donnell, Rahman, and Winzor (1977) found significant crosslinking and chain scission in these polymers upon irradiation, highlighting their physical behavior under stress conditions (O′donnell, Rahman, & Winzor, 1977).

4. Application in Organic Synthesis

tert-Butyl crotonate serves as a key intermediate in the synthesis of complex organic molecules. For instance, Davies et al. (2011) used it in the asymmetric synthesis of (-)-codonopsinine, demonstrating its utility in creating biologically active compounds (Davies et al., 2011).

5. Catalytic Polymerization of Renewable Methyl Crotonate

In research by McGraw and Chen (2018), tert-butyl crotonate was involved in the catalytic polymerization of methyl crotonate, a renewable resource. This study highlights the potential of tert-butyl crotonate in developing sustainable polymerization methods (McGraw & Chen, 2018).

Safety And Hazards

Tert-Butyl crotonate is classified as a flammable liquid and vapor, and it can cause serious eye damage . It has a flash point of 23°C . Safety precautions include avoiding heat and sparks, keeping the container tightly closed, and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

tert-butyl (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSPZGZEUDEIQM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401033020
Record name 2-Methyl-2-propanyl (2E)-2-butenoate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl crotonate

CAS RN

3246-27-3, 79218-15-8
Record name tert-Butyl 2-butenoate
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Record name tert-Butyl (2E)-2-butenoate
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Record name 2-Methyl-2-propanyl (2E)-2-butenoate
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Record name tert-butyl 2-butenoate
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Record name tert-Butyl Crotonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (2E)-2-butenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
ML Miller, J Skogman - Journal of Polymer Science Part A …, 1964 - Wiley Online Library
… tert-Butyl crotonate can be polymerized … tert-butyl crotonate readily, ethyl crotonate is not polymerized, nor is the related monomer tert-butyl tiglate, which differs from tert-butyl crotonate …
K Ute, T Asada, K Hatada - Macromolecules, 1996 - ACS Publications
… ] ratio, and all these poly(tert-butyl crotonate)s showed 1 H NMR spectra … tert-butyl crotonate)s were insoluble in organic solvents other than HFIP 7 unlike atactic poly(tert-butyl crotonate…
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
T Kitano, M Mitsumura, T Fujimoto… - Macromolecules, 1975 - ACS Publications
… Since poly (tert-butyl crotonate) (PTBC) is considered to be an important model sample for studying the effect of flexibility of polymer backbone on the physical properties of polymer …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
T Kitano, T Fujimoto, M Nagasawa - Macromolecules, 1974 - ACS Publications
… Preparation and Characterization of Poly(tert-butyl crotonate) 719 … The poly (tert-butyl crotonate) is soluble in various solvents andshows a feature of a semiflexible chain dueto steric …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk
F Alharthi - 2016 - search.proquest.com
A key step in a new scheme for the synthesis of resveratrol utilized the methyl ester of an advanced intermediate. Unfortunately, this ester was hydrolyzed under the basic reaction …
A Matsumoto, A Horie, T Otsu - Polymer journal, 1991 - nature.com
Some alkyl crotonates bearing tert-alkyl groups, ie, tert-butyl, tert-amyl, 1-adamantyl and 3, 5-dimethyl-1-adamantyl crotonates were prepared and polymerized with sec-butyllithium as …
Number of citations: 27 0-www-nature-com.brum.beds.ac.uk
I Noda, Y Yamamoto, T Kitano, M Nagasawa - Macromolecules, 1981 - ACS Publications
Intrinsic viscosities and diffusion coefficients of poly (tert-butyl crotonates) with a semiflexible backbone and sharp molecular weight distributions were measured in n-butyl chloride, …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
I Noda, T Imai, T Kitano, M Nagasawa - Macromolecules, 1981 - ACS Publications
Measurements of lightscattering from poly (ieri-butyl crotonate) with a narrow molecular weight distribution were carried out in n-butyl chloride and ethyl acetate at 25 C. We conclude …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
Y Muroga, I Noda, M Nagasawa - Macromolecules, 1980 - ACS Publications
… ABSTRACT: The configuration of poly(tert-butyl crotonate) is analyzed by 13C NMR … Two kinds of poly(tert-butyl crotonate) (PTBC) having entirely different physical properties …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
JH O'Donnell, NP Rahman… - Journal of Polymer …, 1977 - Wiley Online Library
… In the present study, we investigate the effect of y-irradiation on poly(tertbutyl crotonate), the chain repeat unit of which is represented by structure IV. Since this polymer (PTBC) does not …

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